Eliglustat is a potent and specific inhibitor of glucosylceramide synthase (GCS). [] It acts as a substrate reduction therapy (SRT) by reducing the biosynthesis of glycosphingolipids, specifically glucosylceramide. [] Eliglustat is primarily used in scientific research to study and develop treatments for glucosylceramide-based glycosphingolipidoses, such as Gaucher disease type 1 (GD1). []
Exploration of combination therapies: Research suggests that combining eliglustat with existing therapies, such as bisphosphonates, may provide additive benefits in treating bone diseases like multiple myeloma. []
Development of brain-penetrant analogs: Developing eliglustat analogs capable of crossing the blood-brain barrier could pave the way for treating neuronopathic forms of GD and other neurological disorders associated with glycosphingolipid accumulation. []
Investigation in other disease models: The therapeutic potential of eliglustat can be further explored in other disease models where glycosphingolipid accumulation plays a role, such as type 2 diabetes mellitus, autosomal dominant polycystic kidney disease, and certain cancers. []
Further investigation of long-term safety and efficacy: Continued monitoring of patients receiving eliglustat will provide valuable information about its long-term safety and effectiveness. []
Eliglustat is classified as a glucosylceramide synthase inhibitor. It is derived from natural compounds and synthesized through various chemical processes. The compound is marketed under the brand name Cerdelga by Genzyme Corporation, a subsidiary of Sanofi.
The synthesis of eliglustat involves several key steps, employing techniques such as asymmetric dihydroxylation and diastereoselective amination. A notable synthetic route begins with 1,4-benzodioxan-6-carbaldehyde.
Eliglustat has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity.
Nuclear Magnetic Resonance (NMR) spectroscopy and other analytical techniques have been employed to confirm its structure and purity .
Eliglustat participates in several chemical reactions primarily related to its synthesis and mechanism of action:
The inhibition mechanism involves binding to the active site of glucosylceramide synthase, preventing substrate access and subsequent product formation .
The primary mechanism by which eliglustat exerts its therapeutic effects involves:
The half-maximal inhibitory concentration (IC) for eliglustat against glucosylceramide synthase has been reported around 20 nM in intact cells, demonstrating its potency .
Eliglustat exhibits several important physical and chemical properties:
Analytical methods such as differential scanning calorimetry and thermogravimetric analysis have been used to characterize these properties .
Eliglustat's primary application lies in treating Gaucher disease. Its specific actions include:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: